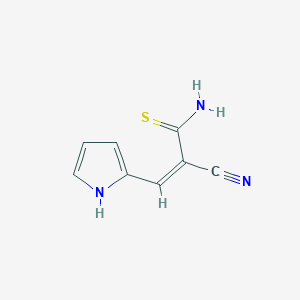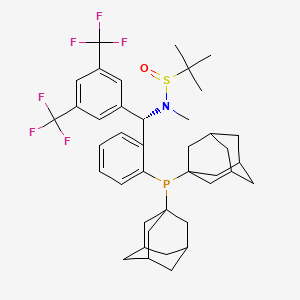
(3-Iodobutyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodobutyl)benzene: is an organic compound with the molecular formula C10H13I It consists of a benzene ring substituted with a 3-iodobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodobutyl)benzene typically involves the iodination of butylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine (I2) or N-iodosuccinimide (NIS), is used in the presence of a catalyst like iron (Fe) or copper (Cu) to introduce the iodine atom into the butylbenzene structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Iodobutyl)benzene undergoes various chemical reactions, including:
Reduction: Reduction of the iodine substituent can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3), sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Benzoic acids.
Reduction: Butylbenzene derivatives.
Substitution: Azide or thiol-substituted benzene derivatives.
Applications De Recherche Scientifique
(3-Iodobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Iodobutyl)benzene involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in various chemical reactions, such as electrophilic aromatic substitution, where it acts as an electrophile. The benzene ring provides a stable framework for these reactions, allowing the compound to exert its effects through the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Iodobenzene: A simpler compound with an iodine atom directly attached to the benzene ring.
Butylbenzene: A compound with a butyl group attached to the benzene ring, lacking the iodine substituent.
Benzyl iodide: A compound with an iodine atom attached to a benzyl group (a benzene ring with a methylene bridge).
Uniqueness: (3-Iodobutyl)benzene is unique due to the presence of both a butyl group and an iodine atom on the benzene ring.
Propriétés
| 59456-20-1 | |
Formule moléculaire |
C10H13I |
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
3-iodobutylbenzene |
InChI |
InChI=1S/C10H13I/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
NDEHZONFJLYJEH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


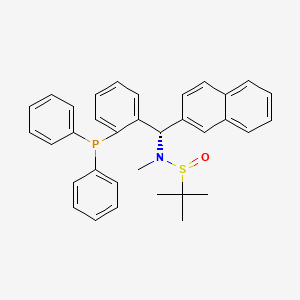
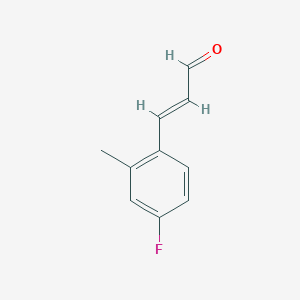
![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)
![3-[(Oxan-4-yl)amino]propan-1-ol](/img/structure/B13648188.png)
![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/no-structure.png)
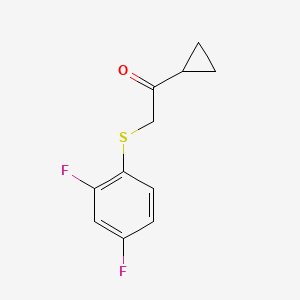
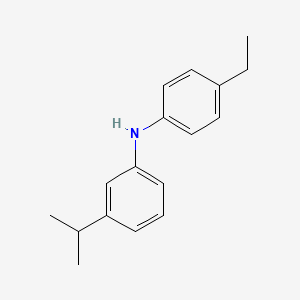
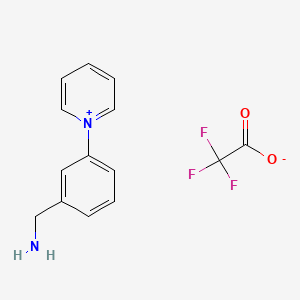

![5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)
